![molecular formula C12H11FN4O2S B6519970 2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 946222-02-2](/img/structure/B6519970.png)
2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
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Overview
Description
The compound 2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide features a fused triazolothiazole core linked to a 4-fluorophenoxy-substituted acetamide. The 4-fluorophenoxy group introduces electron-withdrawing properties, which may enhance metabolic stability and binding affinity in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Formation of the thiazole ring: This involves the reaction of thioamides with α-haloketones or α-haloesters.
Coupling of the triazole and thiazole rings: This step involves the condensation of the triazole and thiazole intermediates under suitable conditions to form the triazolothiazole core.
Introduction of the acetamide group: This is typically done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts to enhance reaction rates, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This can involve nucleophilic or electrophilic substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the triazole ring into the molecular structure has been associated with enhanced activity against various pathogens:
- Antibacterial Activity: Compounds similar to 2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide have shown effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Studies report minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL for related triazole compounds against MRSA .
Antifungal Properties
The compound's structural components suggest potential antifungal activity. Triazole derivatives are widely recognized for their ability to inhibit fungal growth by targeting the enzyme lanosterol demethylase involved in ergosterol biosynthesis:
- Case Study: A series of triazole-thiazole hybrids demonstrated potent antifungal activity comparable to established antifungal agents .
Anticancer Potential
Triazole-containing compounds have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Research Findings: Certain derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its bioactivity:
Substituent | Effect on Activity |
---|---|
Fluorophenoxy group | Enhances lipophilicity and target interaction |
Triazole-thiazole core | Provides broad-spectrum bioactivity |
Alkyl chain variations | Modulate potency and selectivity |
Toxicity and Safety Considerations
While exploring new pharmacological agents, assessing toxicity is paramount. Preliminary studies suggest that derivatives of this compound may exhibit acceptable safety profiles; however, comprehensive toxicological evaluations are necessary to ensure their suitability for clinical use.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Imidazo[2,1-b]Thiazole Acetamides
Compounds such as 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) and N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5i) share the acetamide-thiazole backbone but differ in substituents and fused heterocycles. Key comparisons include:
- Substituent Effects : The 4-chlorophenyl group in 5f (melting point: 215–217°C) and the 4-methylpiperazine in 5i (melting point: 132–134°C) highlight how electron-withdrawing vs. electron-donating groups influence physical properties and solubility .
- Synthesis Yields : Yields for these analogs range from 71% to 81%, suggesting efficient synthetic routes for similar compounds .
Table 1: Physical Properties of Imidazo[2,1-b]Thiazole Acetamides
Compound ID | Substituents | Melting Point (°C) | Yield (%) |
---|---|---|---|
5f | 4-Chlorophenyl, 6-chloropyridyl | 215–217 | 72 |
5g | 4-Chlorophenyl, 6-fluoropyridyl | 211–213 | 74 |
5h | 4-Methoxyphenyl, 6-chloropyridyl | 108–110 | 81 |
5i | Phenyl, 4-methylpiperazinylpyridyl | 132–134 | 71 |
Triazolothiadiazole Derivatives
Triazolothiadiazoles, such as N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide , demonstrate potent kinase inhibition (IC50 = 42±1 nM against CDK5/p25) and antimicrobial activity . Key differences from the target compound include:
- Core Heterocycle : Triazolothiadiazoles (two nitrogens, one sulfur) vs. triazolothiazoles (one nitrogen, one sulfur) alter electronic density and hydrogen-bonding capacity.
- Bioactivity : Bis-triazolothiadiazoles (e.g., 5e , 5f ) exhibit broad-spectrum antimicrobial activity against Bacillus subtilis and Candida albicans, attributed to enhanced lipophilicity from aryl substituents .
Table 2: Bioactivity of Triazolothiadiazole Analogs
Compound ID | Target/Activity | IC50/Activity Level |
---|---|---|
CDK5/p25 Inhibitor | Kinase inhibition (CDK5/p25) | 42±1 nM |
5e, 5f, 5h | Antibacterial (Gram-positive) | Potent (MIC < 10 µg/mL) |
5k, 5l | Antifungal (Candida albicans) | Moderate to potent |
Triazolothiazole Derivatives
Closer structural analogs include N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide and 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide .
- Substituent Diversity: The 4-fluorophenyl group in these compounds mirrors the target’s 4-fluorophenoxy moiety, suggesting shared pharmacokinetic profiles.
- Synthetic Routes : Similar compounds are synthesized via condensation reactions, sodium hydroxide-mediated cyclization, and alkylation steps .
Structural and Functional Insights
- Electron-Withdrawing Groups : Fluorine and chlorine substituents improve metabolic stability and binding to hydrophobic pockets in enzymes or receptors .
- Heterocyclic Core : The triazolothiazole core may offer better solubility than triazolothiadiazoles due to reduced ring strain and altered dipole moments .
Biological Activity
The compound 2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a hybrid molecule that incorporates a triazole and thiazole moiety. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on various research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features:
- A fluorophenoxy group which enhances lipophilicity and potentially increases biological activity.
- A triazole ring known for its role in medicinal chemistry as an antifungal and antibacterial agent.
- A thiazole component that contributes to the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that various 1,2,4-triazole derivatives possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 8 μg/mL . The incorporation of the fluorophenoxy group may enhance these effects through improved membrane permeability.
Anticancer Properties
The anticancer potential of similar compounds has been documented extensively. For example, derivatives with triazole rings have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. In one study, a related compound exhibited an IC50 value of 0.57 µM against HL-60 leukemia cells but >50 µM against non-cancerous cells . This selectivity suggests that the target compound may also possess promising anticancer activity.
The biological activity of triazole-thiazole hybrids is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance:
- Enzyme Inhibition : Compounds with these moieties can act as inhibitors of DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication .
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis in cancer cells via pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound showed enhanced activity compared to standard antibiotics. The MIC values were significantly lower than those for control drugs like chloramphenicol and ciprofloxacin .
Study 2: Anticancer Activity
In another study focusing on the anticancer properties of thiazole-triazole hybrids, it was found that certain derivatives induced cell cycle arrest in cancer cells at G2/M phase. This was linked to the downregulation of cyclin B1 and CDK1 proteins . Such findings highlight the potential for therapeutic applications in oncology.
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2S/c13-8-1-3-9(4-2-8)19-7-10(18)14-11-15-16-12-17(11)5-6-20-12/h1-4H,5-7H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBVIABIQBWAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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